![molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1](/img/structure/B1359306.png)
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Kinase Inhibitors for Cancer Therapy
This compound serves as a scaffold for developing potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy due to their ability to regulate cellular processes that are often dysregulated in cancer cells .
Treatment for Inflammatory Skin Disorders
Researchers have explored the use of derivatives of this compound in innovative treatments for inflammatory skin disorders, such as atopic dermatitis .
Pharmaceutical Intermediate
Due to its versatility and unique structure, 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various pharmaceutical compounds .
Scaffold for Commercial Drugs
It has been used as the scaffold for many commercially available drugs, indicating its importance in drug development and pharmaceutical manufacturing .
Improved Synthesis Methods
There has been research into improving the synthesis methods of this compound to make it more accessible and practical for use in various applications .
Patent Applications
The compound’s manufacturing process has been patented, which suggests its commercial importance and potential for various applications .
properties
IUPAC Name |
4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMEENSRJYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631109 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
91331-36-1 | |
Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.